(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the protection of the amino group of L-proline, followed by the introduction of the carbamoyl group at the 5-position through a series of reactions involving reagents such as carbonyldiimidazole (CDI) or phosgene derivatives. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize biocatalytic processes involving enzymes like transaminases or amidases, which offer high selectivity and efficiency. These methods are advantageous for large-scale production due to their environmentally friendly nature and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbamoyl or carboxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-5-carbamoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-1-2-4(8-3)6(10)11/h3-4,8H,1-2H2,(H2,7,9)(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
IMPWVKCLUHMJPY-BKLSDQPFSA-N |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NC1C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.